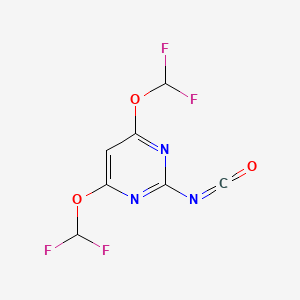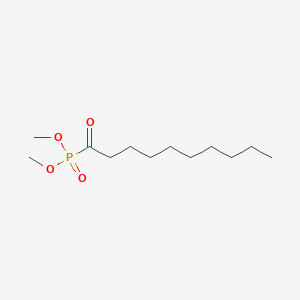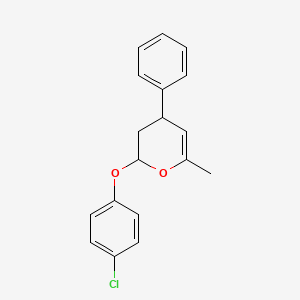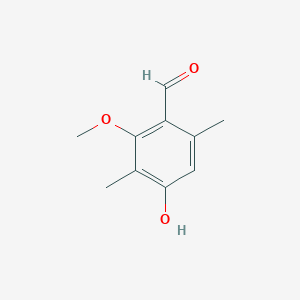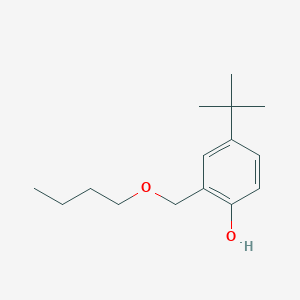
1-Nonanamine, N-hydroxy-N-nonyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nonanamine, N-hydroxy-N-nonyl-: is a chemical compound with the molecular formula C18H39NO . It is also known by other names such as N-Hydroxy-N-nonyl-1-nonanamine . This compound is part of the amine family, specifically a secondary amine, and is characterized by the presence of a hydroxyl group attached to the nitrogen atom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nonanamine, N-hydroxy-N-nonyl- typically involves the reaction of nonylamine with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 1-Nonanamine, N-hydroxy-N-nonyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product, and advanced purification techniques such as chromatography may be employed to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
1-Nonanamine, N-hydroxy-N-nonyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1-Nonanamine, N-hydroxy-N-nonyl- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential role in biological systems, particularly in the context of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-Nonanamine, N-hydroxy-N-nonyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds and engage in various chemical interactions, which can modulate the activity of enzymes and other proteins. This compound can also participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonylamine: A primary amine with a similar structure but lacking the hydroxyl group.
N-Hydroxyethylamine: Contains a hydroxyl group but has a shorter carbon chain.
N,N-Dinonylamine: A secondary amine with two nonyl groups but no hydroxyl group
Uniqueness
1-Nonanamine, N-hydroxy-N-nonyl- is unique due to the presence of both a long nonyl chain and a hydroxyl group attached to the nitrogen atom. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and the ability to participate in specific chemical reactions that other similar compounds may not undergo .
Propriétés
Numéro CAS |
121238-83-3 |
|---|---|
Formule moléculaire |
C18H39NO |
Poids moléculaire |
285.5 g/mol |
Nom IUPAC |
N,N-di(nonyl)hydroxylamine |
InChI |
InChI=1S/C18H39NO/c1-3-5-7-9-11-13-15-17-19(20)18-16-14-12-10-8-6-4-2/h20H,3-18H2,1-2H3 |
Clé InChI |
QFYNKFPGPZAFHC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCN(CCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


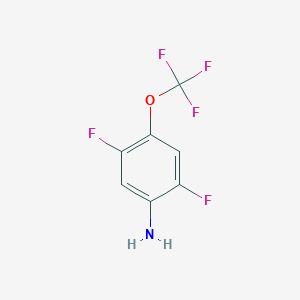
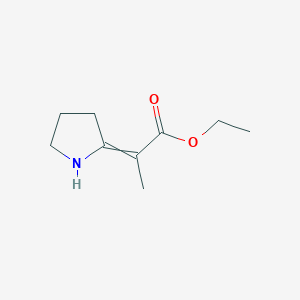
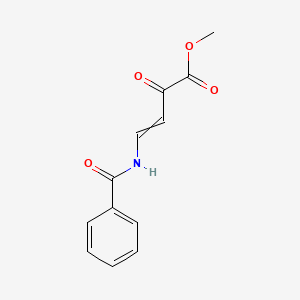
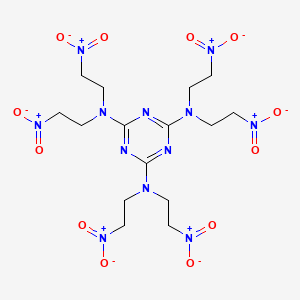

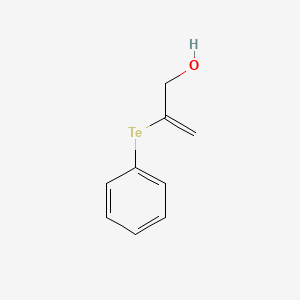
![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
